4-Hydroxybenzophenone-d4

Beschreibung

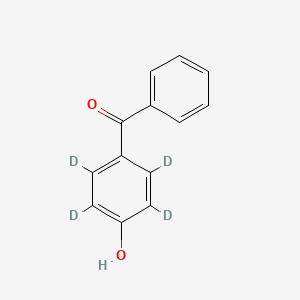

Structure

3D Structure

Eigenschaften

CAS-Nummer |

93496-64-1 |

|---|---|

Molekularformel |

C13H10O2 |

Molekulargewicht |

202.24 g/mol |

IUPAC-Name |

phenyl-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i6D,7D,8D,9D |

InChI-Schlüssel |

NPFYZDNDJHZQKY-YKVCKAMESA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=CC=C2)[2H])[2H])O)[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Hydroxybenzophenone-d4: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the core properties and applications of 4-Hydroxybenzophenone-d4.

Introduction

This compound is the deuterated form of 4-Hydroxybenzophenone (B119663), a member of the benzophenone (B1666685) class of organic compounds. Its structure features a phenyl group and a deuterium-labeled 4-hydroxyphenyl group attached to a central carbonyl group. The incorporation of four deuterium (B1214612) atoms into the hydroxyphenyl ring results in a stable, isotopically-labeled compound with a higher molecular weight than its non-deuterated counterpart. This key characteristic makes this compound an invaluable tool in analytical chemistry, particularly in techniques requiring precise quantification.

The primary application of this compound is as an internal standard in analytical and pharmacokinetic research.[1] Its chemical similarity to the non-deuterated analyte, 4-Hydroxybenzophenone, and other benzophenone derivatives, coupled with its distinct mass, allows for accurate quantification in complex matrices such as biological fluids and environmental samples.[1] The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry-based methods, thereby significantly improving the accuracy and precision of the results.[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are closely related to those of the parent compound, 4-Hydroxybenzophenone. The primary difference lies in the molecular weight due to the presence of deuterium atoms.

| Property | Value |

| IUPAC Name | (4-hydroxyphenyl-2,3,5,6-d4)(phenyl)methanone[1] |

| Synonyms | (4-Hydroxyphenyl)phenyl-methanone-d4, 1-(4-Hydroxyphenyl)-1-phenylmethanone-d4 |

| CAS Number | 93496-64-1 |

| Molecular Formula | C₁₃H₆D₄O₂ |

| Molecular Weight | 202.24 g/mol |

| Appearance | White to beige fine crystalline powder |

| Melting Point | 132-135 °C (for non-deuterated form) |

| Solubility | Insoluble in water |

Primary Uses and Applications

The principal application of this compound is as an internal standard for the quantitative analysis of 4-Hydroxybenzophenone and related benzophenone compounds in various matrices. This is particularly crucial in fields such as:

-

Pharmacokinetic Studies: To accurately measure the concentration of drug metabolites, such as 4-Hydroxybenzophenone derived from the metabolism of benzophenone, in biological samples like plasma and urine.[1]

-

Therapeutic Drug Monitoring: Ensuring precise measurement of drug levels in patients.[1]

-

Metabolic Research: To trace and quantify metabolic pathways of benzophenone and related compounds.[1]

-

Environmental Analysis: For the detection and quantification of benzophenone derivatives, which are common UV filters found in sunscreens and other personal care products, in environmental samples like water and soil. The ubiquitous presence of benzophenones as emerging contaminants necessitates sensitive and accurate analytical methods.

-

Food Safety: To analyze the presence of benzophenones in food products, for example, due to migration from packaging materials.

The use of this compound as an internal standard is compatible with various analytical techniques, most notably:

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

While specific protocols for the use of this compound may vary depending on the matrix and analytical instrumentation, the following provides a detailed, representative methodology for the analysis of benzophenones in a solid matrix using a deuterated internal standard, adapted from a method for analyzing benzophenone and 4-hydroxybenzophenone in breakfast cereal. This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by GC-MS analysis.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

-

Sample Homogenization:

-

Weigh 5 g of the finely crushed solid sample (e.g., breakfast cereal) into a 50 mL centrifuge tube.

-

Add 10 mL of water.

-

-

Spiking with Internal Standard:

-

Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution) to the sample.

-

For calibration and recovery experiments, spike with the non-deuterated analyte standard solution at this stage. For blank samples, add only the solvent for the standard.

-

Add 10 mL of acetonitrile (B52724).

-

-

Extraction:

-

Vortex the mixture thoroughly for 1 minute.

-

Sonicate for 30 minutes.

-

Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate (B86663) and sodium acetate) to the centrifuge tube.

-

Immediately shake vigorously using a vortex for 5 minutes.

-

Centrifuge for 10 minutes at 3500 rpm.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer 5 mL of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine and C18).

-

Shake vigorously for 5 minutes.

-

Centrifuge for 10 minutes at 3500 rpm.

-

-

Final Extract Preparation:

-

Transfer 1 mL of the cleaned extract into a GC vial for analysis.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Column: A mid-polarity column such as a TraceGOLD TG-17MS (or equivalent) is suitable.

-

Injection: 1 µL of the final extract is injected in splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A gradient temperature program is used to separate the analytes. For example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. The characteristic ions for both the analyte (4-Hydroxybenzophenone) and the internal standard (this compound) are monitored.

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the analysis of benzophenones using an internal standard.

Caption: Experimental workflow for benzophenone analysis.

Synthesis of 4-Hydroxybenzophenone

The following diagram illustrates a general logical relationship for this synthesis.

Caption: Synthesis of 4-Hydroxybenzophenone.

The synthesis of the deuterated analog would likely involve the use of deuterated phenol (phenol-d5 or phenol-d6) as a starting material in a similar reaction.

Conclusion

This compound is a critical analytical tool for researchers and scientists in various fields, including pharmacology, environmental science, and food safety. Its role as an internal standard in mass spectrometry-based analytical methods ensures the high accuracy and precision required for reliable quantification of benzophenone and its derivatives. The experimental protocols, though adaptable, follow a general workflow of extraction, cleanup, and instrumental analysis. While the direct synthesis of the deuterated compound is a specialized process, the fundamental chemistry is based on established organic synthesis reactions. The continued use of this compound and other deuterated internal standards will be essential for advancing our understanding of the fate and effects of benzophenones in biological and environmental systems.

References

Synthesis of Deuterium-Labeled 4-Hydroxybenzophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for deuterium-labeled 4-hydroxybenzophenone (B119663). The incorporation of deuterium (B1214612) into molecules is a critical strategy in drug discovery and development, offering the potential to modulate pharmacokinetic profiles and reduce metabolic liabilities through the kinetic isotope effect.[1][2][3] This document outlines two principal synthetic strategies: the deuteration of a phenol (B47542) precursor followed by Friedel-Crafts acylation, and the direct hydrogen-deuterium exchange on 4-hydroxybenzophenone. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows are provided to aid researchers in the practical application of these methods.

Core Synthetic Strategies

The synthesis of deuterium-labeled 4-hydroxybenzophenone can be approached via two main routes:

-

Precursor Deuteration followed by Acylation: This strategy involves the initial deuteration of the phenolic ring of a suitable precursor, followed by a Friedel-Crafts acylation reaction to construct the benzophenone (B1666685) scaffold. This approach offers control over the location and extent of deuterium incorporation in the hydroxy-substituted aromatic ring.

-

Late-Stage Direct H/D Exchange: In this approach, non-labeled 4-hydroxybenzophenone is synthesized first, followed by a direct hydrogen-deuterium exchange reaction. The hydroxyl group activates the aromatic ring, facilitating the exchange at the ortho and para positions.

Pathway 1: Precursor Deuteration and Subsequent Friedel-Crafts Acylation

This pathway commences with the deuteration of phenol, which is then subjected to a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst to yield the desired deuterium-labeled 4-hydroxybenzophenone.

Step 1: Deuteration of Phenol

Several methods are effective for the deuteration of the phenolic ring, primarily through hydrogen-deuterium (H-D) exchange reactions.[1][4] The choice of method can influence the degree and regioselectivity of deuterium incorporation.

Table 1: Comparison of Phenol Deuteration Methods

| Method | Catalyst/Reagent | Typical Reaction Conditions | Advantages |

| Acid-Catalyzed Exchange | DCl in D₂O | Reflux for 1-6 hours.[4] | Simple and straightforward. |

| Solid Acid-Catalyzed Exchange | Amberlyst-15 in D₂O | 110°C for 24 hours.[4][5] | Easy catalyst removal.[6] |

| Transition Metal-Catalyzed Exchange | Pt/C in D₂O | Room temperature to 180°C.[4] | Milder conditions compared to acid catalysis.[1] |

Experimental Protocol: Acid-Catalyzed Deuteration of Phenol using Amberlyst-15 [4][5]

-

Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.[1][4]

-

Reaction Setup: In a sealed tube under a nitrogen atmosphere, dissolve phenol (2 mmol) in deuterium oxide (12 mL). Add the dried Amberlyst-15 resin (100 mg per 100 mg of phenol).[4]

-

Reaction: Heat the mixture in an oil bath at 110°C for 24 hours, with the exclusion of light.[4]

-

Work-up: After cooling, filter the catalyst. Extract the deuterated phenol from the aqueous solution with a suitable organic solvent. Dry the organic phase and remove the solvent under reduced pressure.[4]

Step 2: Friedel-Crafts Acylation

The deuterated phenol is then acylated with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form deuterium-labeled 4-hydroxybenzophenone.[7][8]

Table 2: Typical Conditions for Friedel-Crafts Acylation of Phenol

| Reactants (Molar Ratio) | Catalyst | Solvent | Temperature | Yield |

| Phenol : Benzoyl Chloride : AlCl₃ (1 : 1.05-1.1 : 1.5-1.6) | AlCl₃ | Chlorobenzene (B131634) | 40-70°C | High |

| Phenol : Trichloromethylbenzene : AlCl₃ (1 : 1.1 : 1.1-1.5) | AlCl₃ | 1,2-Dichloroethane | 0-25°C | ~90%[7][8] |

Experimental Protocol: Friedel-Crafts Acylation of Deuterated Phenol [9]

-

Reaction Setup: In a reaction vessel, add chlorobenzene and anhydrous aluminum chloride. Stir the mixture and cool to 10-50°C.

-

Addition of Reactants: Prepare a mixture of deuterated phenol and chlorobenzene and add it dropwise to the reaction vessel. After the addition is complete, stir for an additional 30 minutes. Then, add benzoyl chloride dropwise.

-

Reaction: Slowly heat the reaction mixture to 40-45°C and maintain for 2 hours, then increase the temperature to 60-70°C for 1 hour.

-

Work-up and Purification: Pour the reaction mixture into cold water and stir for 2 hours at 20-30°C. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to obtain the crude product. Recrystallize from toluene (B28343) to yield pure deuterium-labeled 4-hydroxybenzophenone.

Pathway 2: Late-Stage Direct Hydrogen-Deuterium Exchange

This pathway involves the synthesis of non-labeled 4-hydroxybenzophenone, followed by a direct H/D exchange reaction to introduce deuterium into the molecule.

Step 1: Synthesis of 4-Hydroxybenzophenone

The synthesis of the non-labeled 4-hydroxybenzophenone can be achieved via the Friedel-Crafts acylation of phenol with benzoyl chloride as described in Pathway 1, Step 2.

Step 2: Direct Hydrogen-Deuterium Exchange

The methods used for the deuteration of phenol can be adapted for the direct H/D exchange on 4-hydroxybenzophenone. The hydroxyl group activates the ortho and para positions of the phenolic ring, making them susceptible to electrophilic substitution.

Table 3: Conditions for Direct H/D Exchange on 4-Hydroxybenzophenone

| Method | Catalyst/Reagent | Typical Reaction Conditions | Expected Outcome |

| Acid-Catalyzed Exchange | DCl in D₂O | Reflux | Deuteration at positions ortho to the hydroxyl group. |

| Solid Acid-Catalyzed Exchange | Amberlyst-15 in D₂O | 110°C | Deuteration at positions ortho to the hydroxyl group. |

| Transition Metal-Catalyzed Exchange | Pt/C in D₂O | Room temperature to 180°C | Potential for broader deuteration on both aromatic rings. |

Experimental Protocol: Direct Acid-Catalyzed Deuteration of 4-Hydroxybenzophenone [4]

-

Preparation: Dissolve or suspend 4-hydroxybenzophenone in deuterium oxide (D₂O).

-

Acidification: Add deuterium chloride (DCl) to adjust the pD to approximately 0.32.[4]

-

Reaction: Reflux the mixture under a nitrogen atmosphere for a duration of one to six hours.[4]

-

Work-up: Remove the D₂O and DCl by lyophilization to obtain the deuterium-labeled 4-hydroxybenzophenone.[4][6]

Analytical Characterization

The successful incorporation of deuterium, as well as its location and isotopic purity, must be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the reduction in the integral of proton signals at specific positions. ²H NMR can directly detect the presence and location of deuterium atoms.[4]

-

Mass Spectrometry (MS): GC-MS or LC-MS is a highly sensitive technique used to determine the isotopic distribution in the sample by analyzing the mass-to-charge ratio of the molecular ions.[4]

Conclusion

The synthesis of deuterium-labeled 4-hydroxybenzophenone can be effectively achieved through two primary strategies: precursor deuteration followed by Friedel-Crafts acylation, or late-stage direct H/D exchange. The choice of pathway will depend on the desired labeling pattern, the required isotopic enrichment, and the availability of starting materials. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to select and implement the most suitable synthetic route for their specific needs in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Preparation of 4-hydroxy benzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]

- 9. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Hydroxybenzophenone-d4: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxybenzophenone-d4, a deuterated analog of 4-Hydroxybenzophenone (B119663). This document details experimental protocols for its synthesis, its application as an internal standard in analytical methods, and its relevance in biological research, particularly in the context of recent findings on its interaction with cellular signaling pathways.

Core Physical and Chemical Properties

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its deuteration offers a distinct mass shift, facilitating accurate quantification in mass spectrometry-based methods. The physical and chemical properties of this compound are summarized below, with data for the non-deuterated analog provided for comparison.

| Property | This compound | 4-Hydroxybenzophenone |

| Molecular Formula | C₁₃H₆D₄O₂ | C₁₃H₁₀O₂ |

| Molecular Weight | 202.24 g/mol | 198.22 g/mol |

| CAS Number | 93496-64-1 | 1137-42-4 |

| Appearance | White to off-white powder | White to beige crystalline powder |

| Melting Point | Not explicitly available; expected to be similar to the non-deuterated form. | 132-135 °C |

| Boiling Point | Not explicitly available. | 367.3 °C at 760 mmHg, 260-262 °C at 32 hPa[2][3] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and chloroform (B151607). Insoluble in water. | Slightly soluble in chloroform and methanol; insoluble in water. |

| IUPAC Name | (4-hydroxyphenyl-2,3,5,6-d4)(phenyl)methanone[1] | (4-hydroxyphenyl)(phenyl)methanone |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra for the deuterated analog are not widely published, the following provides an overview of the expected spectral characteristics based on data from its non-deuterated counterpart.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 4-Hydroxybenzophenone would show signals corresponding to the aromatic protons. In this compound, the signals for the deuterated phenyl ring would be absent, simplifying the spectrum significantly.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms attached to deuterium (B1214612) will exhibit a characteristic triplet splitting pattern due to C-D coupling.

Mass Spectrometry (MS): Mass spectrometry is a key analytical technique for this compound. The deuteration provides a clear mass shift, allowing for its use as an internal standard. The fragmentation pattern of protonated 4-hydroxybenzophenone isomers has been studied, revealing characteristic fragments at m/z 121 and m/z 105.[4] A similar fragmentation pattern would be expected for the deuterated analog, with a corresponding mass shift for fragments containing the deuterated ring.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Hydroxybenzophenone shows characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) functional groups. The C-D stretching vibrations in this compound would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of deuterated phenolic compounds is through hydrogen-deuterium exchange. The following protocol is a representative method adapted from general procedures for the deuteration of phenols.

Method: Acid-Catalyzed Hydrogen-Deuterium Exchange

This method utilizes a strong acid catalyst in the presence of a deuterium source, typically deuterium oxide (D₂O), to exchange the aromatic protons of 4-hydroxybenzophenone with deuterium.

Materials:

-

4-Hydroxybenzophenone

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous 1,2-dichloroethane

-

Ice

-

Dilute hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzophenone in anhydrous 1,2-dichloroethane.

-

Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.

-

Deuterium Source Addition: Add deuterium oxide to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature for a specified period, monitoring the reaction progress by ¹H NMR to observe the disappearance of the aromatic proton signals of the phenol (B47542) ring.

-

Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude deuterated product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Application as an Internal Standard in LC-MS/MS

This compound is an ideal internal standard for the quantification of 4-Hydroxybenzophenone and related compounds in biological matrices due to its similar chemical properties and distinct mass.

Method: Quantification of 4-Hydroxybenzophenone in Plasma

Materials:

-

Plasma sample

-

This compound (internal standard solution of known concentration)

-

Acetonitrile (B52724) (for protein precipitation)

-

Formic acid

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: a. To a 100 µL aliquot of plasma sample, add a known amount of this compound internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex the sample for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis: a. Liquid Chromatography (LC): Inject the prepared sample onto a suitable C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). b. Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both 4-Hydroxybenzophenone and this compound.

-

Quantification: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. b. Determine the concentration of 4-Hydroxybenzophenone in the plasma sample by interpolating its peak area ratio on the calibration curve.

Biological Interactions and Signaling Pathways

Recent studies have indicated that 4-Hydroxybenzophenone can exert biological effects, including neurotoxicity. Research suggests that it may inhibit the proliferation of hippocampal neural stem cells by upregulating the chemokine Cxcl1.[5] This effect is potentially mediated through the activation of the PERK signaling pathway, which is involved in the endoplasmic reticulum (ER) stress response.[6]

Experimental Protocols for Investigating Biological Effects

Immunofluorescent Staining for Cxcl1

This protocol allows for the visualization of Cxcl1 protein expression in cultured cells.

Materials:

-

Cultured cells (e.g., mouse hippocampal neural stem cells)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against Cxcl1

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture: Culture cells on coverslips and treat with 4-Hydroxybenzophenone as required.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against Cxcl1 overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Cxcl1 mRNA Expression

This protocol quantifies the changes in Cxcl1 gene expression following treatment with 4-Hydroxybenzophenone.

Materials:

-

Treated and untreated cultured cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for mouse Cxcl1 and a reference gene (e.g., GAPDH)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers for Cxcl1 and the reference gene.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Cxcl1 expression.

siRNA-mediated Knockdown of Cxcl1

This protocol is used to specifically reduce the expression of Cxcl1 to investigate its role in the observed biological effects of 4-Hydroxybenzophenone.

Materials:

-

Cultured cells

-

siRNA targeting mouse Cxcl1

-

Non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine)

-

Opti-MEM reduced-serum medium

Procedure:

-

Cell Seeding: Seed cells in a culture plate to be 60-80% confluent at the time of transfection.

-

siRNA-Lipid Complex Formation: Prepare siRNA-transfection reagent complexes in Opti-MEM according to the manufacturer's protocol.

-

Transfection: Add the complexes to the cells and incubate for the desired time.

-

Functional Assay: After transfection, treat the cells with 4-Hydroxybenzophenone and perform functional assays (e.g., cell viability, proliferation assays).

-

Validation of Knockdown: Confirm the knockdown of Cxcl1 expression by qRT-PCR or Western blotting.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry, drug metabolism, and toxicology. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, make it indispensable for accurate quantitative studies. Furthermore, the emerging research on the biological effects of its non-deuterated analog highlights the importance of understanding the interactions of such compounds with cellular pathways. The experimental protocols provided in this guide offer a solid foundation for the synthesis, analysis, and biological investigation of this compound and related compounds.

References

Technical Guide: 4-Hydroxybenzophenone-d4 (CAS: 93496-64-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxybenzophenone-d4, a deuterated analog of 4-Hydroxybenzophenone. This document consolidates its chemical and physical properties, outlines its primary application as an internal standard in analytical chemistry, and provides an exemplary experimental protocol for its use.

Core Compound Information

This compound is a stable isotope-labeled version of 4-Hydroxybenzophenone, a metabolite of benzophenone (B1666685).[1] The incorporation of four deuterium (B1214612) atoms on the phenol (B47542) ring makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to the unlabeled analyte but mass-shifted, allowing for precise quantification.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 93496-64-1 |

| Molecular Formula | C₁₃H₆D₄O₂ |

| Molecular Weight | 202.24 g/mol |

| IUPAC Name | (4-hydroxyphenyl-2,3,5,6-d4)(phenyl)methanone[2] |

| Synonyms | This compound, (4-Hydroxyphenyl)phenyl-methanone-d4, 4-Benzoylphenol-d4[1] |

| Appearance | Light Grey to Light Brown Solid[1] |

| Melting Point | 130-132°C[1] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly)[1] |

| Purity | >95% (HPLC) |

| Storage | Refrigerator (2-8°C)[1] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in analytical and pharmacokinetic studies.[2][3] Its use significantly improves the accuracy and precision of quantitative methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of 4-Hydroxybenzophenone in various biological matrices.[2]

The non-deuterated form, 4-Hydroxybenzophenone, is a known metabolite of benzophenone and has been studied for its potential biological activities, including estrogenic effects.[4] It is also used in industrial applications as a photoinitiator.[5]

Experimental Protocols

The following is a representative experimental protocol for the use of this compound as an internal standard for the quantification of 4-Hydroxybenzophenone in a biological matrix using LC-MS/MS.

Protocol: Quantification of 4-Hydroxybenzophenone in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard

1. Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of 4-Hydroxybenzophenone (analyte) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (internal standard, IS) in the same solvent at a concentration of 1 mg/mL.

-

From these stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.

-

Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the working internal standard solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

-

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

-

4-Hydroxybenzophenone: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a suitable product ion.

-

This compound: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻, which will be +4 Da compared to the analyte) and a corresponding product ion.

- Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standard solutions.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Benzophenone Metabolism

The following diagram illustrates the metabolic conversion of benzophenone to 4-hydroxybenzophenone.

Caption: Metabolic pathway of benzophenone to 4-hydroxybenzophenone.

Experimental Workflow for Quantification

The diagram below outlines the general workflow for the quantification of an analyte using an internal standard with LC-MS/MS.

Caption: General workflow for LC-MS/MS quantification.

References

- 1. 4-Hydroxybenzophenone | TargetMol [targetmol.com]

- 2. 4-Hydroxybenzophenone | C13H10O2 | CID 14347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-ヒドロキシベンゾフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 4-Hydroxybenzophenone and its Deuterated Analog, 4-Hydroxybenzophenone-d4

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of 4-Hydroxybenzophenone and its deuterated counterpart, 4-Hydroxybenzophenone-d4. It delves into their fundamental chemical and physical properties, synthesis methodologies, and analytical characterization. A significant focus is placed on the role of this compound as an internal standard in quantitative bioanalytical assays, a critical aspect of modern drug development. Detailed experimental protocols for synthesis and bioanalysis are provided, alongside illustrative diagrams to elucidate key processes and concepts.

Introduction

4-Hydroxybenzophenone is a versatile organic compound with applications ranging from a photoinitiator in polymer chemistry to an intermediate in the synthesis of pharmaceuticals.[1] In the realm of drug development and metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results in complex biological matrices. This compound, a deuterated form of 4-Hydroxybenzophenone, serves this crucial role, enabling precise quantification by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will explore the key differences and applications of these two molecules.

Physicochemical Properties

The primary physical difference between 4-Hydroxybenzophenone and this compound lies in their molecular weight, a direct consequence of the replacement of four hydrogen atoms with deuterium (B1214612) on the hydroxyl-bearing phenyl ring. This seemingly subtle change has significant implications for their use in analytical chemistry, particularly in mass spectrometry.

| Property | 4-Hydroxybenzophenone | This compound |

| Molecular Formula | C₁₃H₁₀O₂ | C₁₃H₆D₄O₂ |

| Molecular Weight | 198.22 g/mol [1][2] | ~202.25 g/mol |

| CAS Number | 1137-42-4[1][2] | 93496-64-1 |

| Melting Point | 131-133 °C[1] | No data available |

| Boiling Point | 260-262 °C at 32 hPa[1] | No data available |

| Appearance | White to off-white crystalline powder | No data available |

| Solubility | Soluble in organic solvents, sparingly soluble in water | Soluble in organic solvents |

Synthesis Methodologies

Synthesis of 4-Hydroxybenzophenone

A common and efficient method for the synthesis of 4-Hydroxybenzophenone is the Friedel-Crafts acylation of phenol (B47542) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis of 4-Hydroxybenzophenone

Materials:

-

Phenol

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Chlorobenzene (B131634) (solvent)

-

Hydrochloric acid (HCl), cold, dilute

-

Toluene (B28343) for recrystallization

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure: [3]

-

In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add chlorobenzene and anhydrous aluminum chloride.

-

Stir the mixture and cool it in an ice bath.

-

Prepare a solution of phenol in chlorobenzene and add it dropwise to the stirred AlCl₃ suspension at a temperature between 10°C and 50°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Add benzoyl chloride dropwise to the reaction mixture.

-

Slowly raise the temperature and maintain it at 40-45°C for 2 hours, followed by 1 hour at 60-70°C.

-

After the reaction is complete, slowly pour the reaction mixture into cold water with vigorous stirring.

-

Stir the resulting mixture at 20-30°C for 2 hours to allow for the precipitation of the crude product.

-

Collect the solid by filtration and wash it with water until the filtrate is neutral.

-

Dry the crude 4-hydroxybenzophenone.

-

Recrystallize the crude product from toluene to obtain pure, white crystals of 4-hydroxybenzophenone.

Synthesis of this compound

The synthesis of this compound follows a similar Friedel-Crafts acylation pathway, with the key difference being the use of a deuterated starting material, typically phenol-d5 (B121304) or phenol-d6, where the hydrogen atoms on the aromatic ring are replaced with deuterium.

Conceptual Protocol: Synthesis of this compound

Materials:

-

Phenol-d5 or Phenol-d6

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)

-

Deuterated water (D₂O) for quenching (optional, to maintain isotopic purity)

-

Appropriate deuterated solvents for workup and recrystallization

Procedure:

The procedure would be analogous to the synthesis of 4-Hydroxybenzophenone, with the substitution of phenol with its deuterated counterpart. All steps should be carried out under anhydrous conditions to prevent H-D exchange, which would lower the isotopic purity of the final product. The workup would also ideally involve deuterated reagents to maintain the deuterium labeling.

Analytical Characterization

The structural difference between 4-Hydroxybenzophenone and its deuterated analog can be clearly distinguished using various spectroscopic techniques.

Mass Spectrometry

Mass spectrometry is the most direct method to differentiate between the two compounds. The molecular ion peak in the mass spectrum of this compound will be shifted by +4 m/z units compared to 4-Hydroxybenzophenone.

-

4-Hydroxybenzophenone: [M+H]⁺ = 199.0759

-

This compound: [M+H]⁺ = 203.0999

The fragmentation patterns of both molecules under collision-induced dissociation (CID) are expected to be similar, with the key difference being the mass of the fragments containing the deuterated phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of 4-Hydroxybenzophenone will show characteristic signals for the aromatic protons. In the spectrum of this compound, the signals corresponding to the protons on the hydroxyl-bearing phenyl ring will be absent, providing a clear confirmation of deuteration.

-

¹³C NMR: The ¹³C NMR spectra will be very similar for both compounds. However, the carbon atoms directly bonded to deuterium in this compound may show a characteristic triplet splitting pattern due to C-D coupling and a slight upfield shift.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be largely similar, showing a characteristic C=O stretching frequency for the ketone and a broad O-H stretching band for the phenol. In the spectrum of this compound, the C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) in the non-deuterated compound.

Application in Bioanalysis: Use as an Internal Standard

The primary application of this compound in drug development is as an internal standard for the quantification of 4-Hydroxybenzophenone and related compounds in biological matrices.[4] An ideal internal standard should have physicochemical properties very similar to the analyte but be clearly distinguishable by the detector. Deuterated standards are considered the "gold standard" for LC-MS based quantification because they co-elute with the analyte, thus compensating for variations in sample preparation, injection volume, and matrix effects.

Experimental Protocol: Quantification of 4-Hydroxybenzophenone in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Hydroxybenzophenone: Monitor the transition of the precursor ion (e.g., m/z 199.1) to a specific product ion.

-

This compound: Monitor the transition of the precursor ion (e.g., m/z 203.1) to a corresponding product ion.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

3. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

-

Determine the concentration of 4-Hydroxybenzophenone in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and best practices for the use of deuterated internal standards in quantitative mass spectrometry. In the fields of pharmaceutical development, clinical diagnostics, and academic research, the accuracy and precision of analytical data are paramount. Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the gold standard for achieving reliable and reproducible quantification, particularly in complex biological matrices.[1][2] This document will delve into the core principles of isotope dilution mass spectrometry, detail experimental protocols, present comparative data, and provide visual workflows to facilitate a deeper understanding of this critical analytical technique.

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been substituted with their heavier, stable isotope, deuterium (B1214612).[3] This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard.[4]

A known quantity of the deuterated standard is added to the sample at the earliest stage of preparation.[3] Because the deuterated standard is chemically and physically almost identical to the analyte, it behaves similarly throughout the entire analytical workflow, including extraction, chromatography, and ionization.[4] Consequently, any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally.[3] By measuring the ratio of the analyte's signal to that of the internal standard, accurate and precise quantification can be achieved, as this ratio remains constant despite fluctuations in absolute signal intensities.[5]

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

-

Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major source of variability in LC-MS/MS analysis.[6] Since a deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for effective normalization of the signal.[6][7]

-

Correction for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are accounted for, as the internal standard is subject to the same physical and chemical processes as the analyte.

-

Compensation for Instrumental Variability: Fluctuations in injection volume and instrument response are corrected by normalizing the analyte signal to the internal standard signal.[8]

Key Considerations for Selecting and Using Deuterated Internal Standards

While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:

-

Isotopic Purity and Enrichment: The deuterated internal standard should have high isotopic enrichment (ideally ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity in the standard.[3][9] The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration in the sample.[3]

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent or matrix components (e.g., avoid -OH, -NH, -SH groups).[3][10] Such exchange can compromise the mass difference between the analyte and the standard.

-

Degree of Deuteration: A sufficient number of deuterium atoms should be incorporated to ensure that the mass of the internal standard is outside the natural isotopic distribution of the analyte, thus preventing isotopic crosstalk.[11]

-

Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. However, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the deuterated and non-deuterated compounds.[2][12]

Data Presentation: Comparative Analysis

The superiority of deuterated internal standards over non-deuterated analogs (structural analogs) is evident in the improved accuracy and precision of quantitative data. The following tables summarize typical validation data comparing the performance of a deuterated internal standard with a non-deuterated structural analog for the analysis of a hypothetical drug in human plasma.

Table 1: Comparison of Accuracy and Precision

| Quality Control Level | Deuterated Internal Standard | Non-Deuterated Internal Standard |

| Accuracy (%) | Precision (%CV) | |

| Low QC | 98.5 | 4.2 |

| Mid QC | 101.2 | 3.8 |

| High QC | 99.3 | 3.5 |

Data is illustrative and represents typical outcomes.

Table 2: Comparison of Matrix Effect

| Matrix Source | Deuterated IS Normalized Matrix Factor | Non-Deuterated IS Normalized Matrix Factor |

| Source 1 | 1.02 | 1.15 |

| Source 2 | 0.98 | 0.85 |

| Source 3 | 1.05 | 1.22 |

| Source 4 | 0.95 | 0.90 |

| Source 5 | 1.01 | 1.18 |

| Source 6 | 0.99 | 0.88 |

| Mean | 1.00 | 1.03 |

| %CV | 3.5 | 15.2 |

A lower %CV for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioanalysis. The following sections provide methodologies for common sample preparation techniques incorporating deuterated internal standards.

Protocol 1: Protein Precipitation (PPT)

This method is a rapid and simple technique for removing the majority of proteins from biological fluids like plasma or serum.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Deuterated internal standard working solution

-

Cold precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

-

Add 25 µL of the deuterated internal standard working solution to the sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold precipitation solvent to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases.

Materials:

-

Biological sample

-

Deuterated internal standard working solution

-

Buffer solution (to adjust pH)

-

Immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent

Procedure:

-

Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

-

Add 25 µL of the deuterated internal standard working solution.

-

Add 100 µL of buffer solution (e.g., 0.1 M ammonium (B1175870) acetate, pH 5) and vortex.

-

Add 500 µL of the immiscible organic solvent.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts than PPT or LLE.

Materials:

-

SPE cartridges (e.g., C18, mixed-mode)

-

Biological sample

-

Deuterated internal standard working solution

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol (B129727) in water)

-

Elution solvent (e.g., methanol with 2% formic acid)

-

SPE vacuum manifold or positive pressure processor

-

Evaporation system

-

Reconstitution solvent

Procedure:

-

Sample Pre-treatment: To 100 µL of the biological sample, add 25 µL of the deuterated internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of water.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the use of deuterated internal standards.

References

- 1. database.ich.org [database.ich.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. database.ich.org [database.ich.org]

- 5. benchchem.com [benchchem.com]

- 6. fda.gov [fda.gov]

- 7. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myadlm.org [myadlm.org]

Isotopic Labeling of Benzophenone for Analytical Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of benzophenone (B1666685), a critical component in ensuring accuracy and precision in quantitative analytical studies. Isotopically labeled internal standards are the gold standard in mass spectrometry-based quantification, mitigating matrix effects and variations in sample processing. This document details the synthesis, characterization, and application of deuterated and carbon-13 labeled benzophenone, offering detailed experimental protocols and structured data for researchers in analytical chemistry and drug development.

Introduction to Isotopic Labeling in Quantitative Analysis

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotopes. For analytical standards, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly used.[1] These labeled compounds are chemically identical to their native counterparts but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[2] When used as internal standards, they co-elute with the analyte of interest during chromatographic separation and experience similar ionization efficiencies and matrix effects, allowing for highly accurate quantification.[3] Benzophenone and its derivatives are widely used in various industrial applications, including as photoinitiators and in fragrances, leading to their presence in environmental and biological samples.[4] Therefore, reliable analytical methods for their quantification are essential.

Synthesis of Isotopically Labeled Benzophenone

The two most common isotopically labeled forms of benzophenone for analytical applications are deuterated benzophenone (Benzophenone-d₁₀) and carbonyl-¹³C-benzophenone. The synthesis of these compounds typically involves adapting classical organic reactions to incorporate the isotopic label.

Synthesis of Benzophenone-¹³C

A common method for introducing a ¹³C label at the carbonyl position is through the Friedel-Crafts acylation of benzene (B151609) with ¹³C-labeled benzoyl chloride.[5][6]

Experimental Protocol: Friedel-Crafts Acylation for Benzophenone-(carbonyl-¹³C) Synthesis [5]

-

Materials:

-

Benzene (anhydrous)

-

Benzoyl chloride-(carbonyl-¹³C)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution (10%)

-

Anhydrous magnesium sulfate

-

Crushed ice

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the flask in an ice-water bath.

-

Slowly add a solution of benzoyl chloride-(carbonyl-¹³C) (1 equivalent) in anhydrous benzene (excess) dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain a gentle evolution of HCl gas.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash them with a 10% sodium hydroxide solution to remove any unreacted benzoyl chloride and benzoic acid, followed by a wash with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.

-

Logical Workflow for Friedel-Crafts Acylation of Benzophenone-¹³C

Caption: Workflow for the synthesis of Benzophenone-(carbonyl-¹³C).

Synthesis of Benzophenone-d₁₀

Benzophenone-d₁₀ can be synthesized via the Friedel-Crafts acylation of deuterated benzene (benzene-d₆) with deuterated benzoyl chloride (benzoyl chloride-d₅). Alternatively, a Grignard reaction between phenyl-d₅-magnesium bromide and a carbonyl-d-containing reactant can be employed. A method involving the photo-reductive dimerization of benzophenone-d₁₀ to benzopinacol-d₂₀ also describes its preparation.[7]

Experimental Protocol: Synthesis of Benzophenone-d₁₀ [7]

-

Materials:

-

Benzene-d₆

-

Benzoyl chloride-d₅

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide or dichloromethane)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and charge it with anhydrous aluminum chloride (1.1 equivalents) and the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a mixture of benzene-d₆ (excess) and benzoyl chloride-d₅ (1 equivalent).

-

After the addition, allow the reaction to proceed at room temperature with stirring for several hours.

-

The reaction is quenched by the slow addition of ice-cold dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The resulting crude benzophenone-d₁₀ is purified by recrystallization or vacuum distillation.

-

Quantitative Data and Characterization

The quality of isotopically labeled standards is paramount for their use in quantitative analysis. Key parameters include isotopic purity and chemical purity.

| Labeled Compound | Isotopic Label | Isotopic Purity | Chemical Purity | Supplier Example |

| Benzophenone-(carbonyl-¹³C) | ¹³C | 99 atom % ¹³C[8][9] | ≥98%[10] | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Benzophenone-d₁₀ | Deuterium | 99 atom % D | 99.63%[11] | MedChemExpress, Sigma-Aldrich |

Table 1: Summary of commercially available isotopically labeled benzophenone standards.

Application as an Internal Standard in Mass Spectrometry

Isotopically labeled benzophenone is widely used as an internal standard in analytical methods for the quantification of benzophenone and its derivatives in various matrices, such as food packaging, environmental samples, and biological fluids.[3][5] The use of a stable isotope-labeled internal standard is a robust technique to achieve precise quantification and mitigate measurement uncertainty in UHPLC-MS/MS and GC-MS methods.[3]

Workflow for Quantitative Analysis using Isotopically Labeled Benzophenone

Caption: Analytical workflow using isotopically labeled benzophenone.

The general procedure involves adding a known amount of the isotopically labeled benzophenone standard to the sample at the beginning of the sample preparation process. The sample is then extracted, cleaned up, and analyzed by GC-MS or LC-MS/MS. The ratio of the peak area of the native analyte to the peak area of the labeled internal standard is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve. This method effectively corrects for any loss of analyte during sample processing and for variations in instrument response.

Conclusion

The synthesis and application of isotopically labeled benzophenone are crucial for accurate and reliable quantitative analysis in various scientific fields. This guide provides the fundamental knowledge, including detailed synthetic protocols and analytical workflows, to aid researchers in implementing these powerful analytical tools in their studies. The use of ¹³C- and deuterium-labeled benzophenone as internal standards significantly enhances the quality and reliability of analytical data, which is essential for regulatory compliance, environmental monitoring, and drug development.

References

- 1. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. prezi.com [prezi.com]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Benzophenone can be obtained by Friedel Crafts reaction beteween benze [doubtnut.com]

- 7. jmchemsci.com [jmchemsci.com]

- 8. ベンゾフェノン-(カルボニル-13C) 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 9. Benzophenone-(carbonyl-13C) 13C 99atom 32488-48-5 [sigmaaldrich.com]

- 10. Benzophenone (carbonyl-¹³C, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to 4-Hydroxybenzophenone-d4: Sourcing and Application for Researchers

For researchers, scientists, and professionals in drug development, the procurement and effective use of isotopically labeled compounds are critical for accurate quantitative analysis. This guide provides an in-depth overview of 4-Hydroxybenzophenone-d4, a deuterated internal standard, covering its suppliers, purchasing information, and detailed experimental protocols for its application.

Introduction to this compound

This compound is the deuterated form of 4-Hydroxybenzophenone, where four hydrogen atoms on the phenol (B47542) ring have been replaced with deuterium. This stable isotope-labeled compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its key application lies in quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The use of a deuterated internal standard is highly advantageous as it closely mimics the chemical and physical properties of the analyte, 4-Hydroxybenzophenone, leading to more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Supplier and Purchasing Information

Sourcing high-quality this compound is crucial for reliable experimental outcomes. Several chemical suppliers specialize in isotopically labeled compounds for research purposes. Below is a compilation of key suppliers and their product specifications. Pricing is often subject to quotation and may vary based on quantity and purity.

| Supplier | CAS Number | Molecular Weight | Chemical Formula | Purity |

| MedchemExpress | 93496-64-1 | 202.24 | C₁₃H₆D₄O₂ | Information available upon request |

| Veeprho | 93496-64-1 | Not specified | Not specified | Information available upon request |

| LGC Standards | 93496-64-1 | 202.24 | C₁₃H₆D₄O₂ | >95% (HPLC) |

Note: The listed purity levels are as stated by the suppliers and may be subject to lot-to-lot variability. It is recommended to request a certificate of analysis for specific batch information.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of 4-Hydroxybenzophenone or related benzophenone (B1666685) derivatives in various biological and environmental matrices. Below are generalized experimental protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of benzophenones from aqueous samples such as urine or plasma.

-

Sample Pre-treatment: Acidify the sample to a pH of approximately 4.5 with a suitable acid (e.g., acetic acid).

-

Internal Standard Spiking: Add a known concentration of this compound solution in a compatible solvent (e.g., methanol) to the sample.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) followed by deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove interferences.

-

Elution: Elute the analyte and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical starting parameters for an LC-MS/MS method for the analysis of 4-Hydroxybenzophenone using this compound as an internal standard. Method optimization is essential for specific applications and matrices.

| Parameter | Recommended Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (analyte dependent) |

| MRM Transitions | 4-Hydroxybenzophenone: [M+H]⁺ or [M-H]⁻ → specific fragment ion(s) |

| This compound: [M+H]⁺ or [M-H]⁻ → specific fragment ion(s) |

Note: The specific MRM (Multiple Reaction Monitoring) transitions need to be determined by infusing the pure compounds into the mass spectrometer.

Visualizing Workflows

To further aid researchers, the following diagrams illustrate key processes involved in the procurement and utilization of this compound.

Caption: Procurement and initial use workflow for this compound.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

References

Methodological & Application

Application Notes & Protocols: Utilizing 4-Hydroxybenzophenone-d4 as an Internal Standard in LC-MS/MS Analysis

FOR IMMEDIATE RELEASE

Introduction

This document provides detailed application notes and protocols for the use of 4-Hydroxybenzophenone-d4 (4-OHBP-d4) as an internal standard in the quantitative analysis of 4-Hydroxybenzophenone (4-OHBP) and other benzophenone (B1666685) derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 4-OHBP-d4 is critical for achieving high accuracy and precision in analytical measurements by compensating for variations during sample preparation and analysis.[1] These guidelines are intended for researchers, scientists, and professionals in the fields of environmental science, food safety, and drug development.

4-Hydroxybenzophenone is a widely used UV filter in personal care products and a known metabolite of benzophenone.[2] Its presence in various environmental and biological matrices necessitates sensitive and reliable analytical methods for its quantification. The deuterium-labeled 4-OHBP-d4 serves as an ideal internal standard as it co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for matrix effects and procedural losses.

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 4-Hydroxybenzophenone using this compound as an internal standard.

Reagents and Materials

-

Analytes: 4-Hydroxybenzophenone (≥98% purity)

-

Internal Standard: this compound (≥98% purity, deuteration ≥98%)

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)

-

Additives: Formic acid (FA), Ammonium acetate

-

Sample Preparation Sorbents: Solid Phase Extraction (SPE) cartridges (e.g., C18) or Fabric Phase Sorptive Extraction (FaPEx) samplers.

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh and dissolve 10 mg of 4-Hydroxybenzophenone and this compound in 10 mL of methanol, respectively.

-

Store these solutions at -20°C in amber vials.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Dilute the primary stock solutions of the analyte and internal standard with methanol to achieve a concentration of 10 µg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by spiking appropriate volumes of the intermediate analyte stock solution into a blank matrix extract. The concentration range should be selected based on the expected analyte concentrations in the samples.

-

Spike each calibration standard and quality control (QC) sample with a fixed concentration of the this compound internal standard working solution. A typical final concentration for the internal standard is 50 ng/mL.

-

Sample Preparation

The following are two exemplary sample preparation protocols for different matrices.

A. Solid Phase Extraction (SPE) for Water Samples

This method is suitable for the extraction of 4-Hydroxybenzophenone from environmental water samples.

-

Sample Pre-treatment: Filter water samples through a 0.45 µm glass fiber filter.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the analytes with 5 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase, and add the internal standard.

B. Fabric Phase Sorptive Extraction (FaPEx) for Cereal Samples

This protocol is adapted for the analysis of benzophenones in complex food matrices like breakfast cereals.[3]

-

Sample Homogenization: Weigh 1 g of the homogenized cereal sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add the this compound internal standard solution to the sample.

-

Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.

-

FaPEx: Introduce the FaPEx sampler into the tube and shake for 30 minutes.

-

Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

-

Cleanup: Transfer the supernatant to a tube containing a dispersive SPE cleanup sorbent (e.g., PSA and C18) and vortex.

-

Final Preparation: Centrifuge, take an aliquot of the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

-

LC System: Agilent 1260 series or equivalent

-

MS System: Agilent 6410B Triple Quadrupole or equivalent with an electrospray ionization (ESI) source

-

Column: Phenomenex Luna C18 (150 x 2.0 mm, 3.0 µm) or equivalent

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 40% B

-

2-10 min: 40-90% B

-

10-12 min: 90% B

-

12-12.1 min: 90-40% B

-

12.1-15 min: 40% B

-

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Ionization Mode: ESI Positive

-

MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing individual standard solutions. The following are suggested transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 4-Hydroxybenzophenone | 199.1 | 121.1 | 15 |

| This compound (IS) | 203.1 | 121.1 | 15 |

Note: The collision energy should be optimized for the specific instrument to achieve the most stable and intense signal.

Data Presentation

The following tables summarize the quantitative performance of a typical LC-MS/MS method using this compound as an internal standard for the analysis of 4-Hydroxybenzophenone in a cereal matrix, based on published data.[3]

Table 1: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |